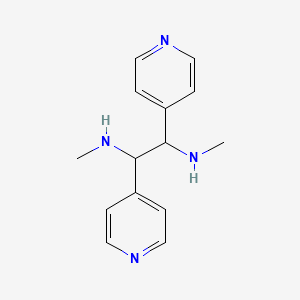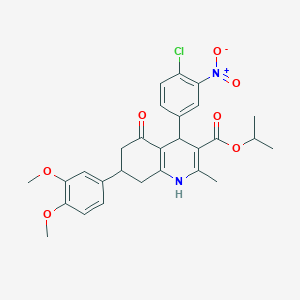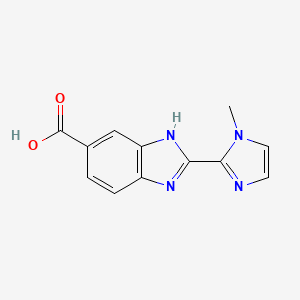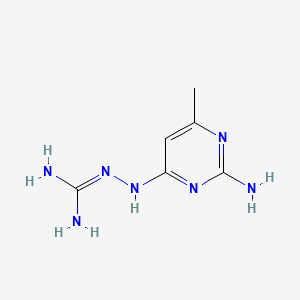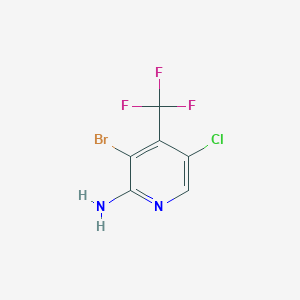
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, the compound can be synthesized by the bromination and chlorination of 4-(trifluoromethyl)pyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .
科学的研究の応用
Chemistry
In chemistry, 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, it has been studied as a potential inhibitor of NS5B, an enzyme critical for the replication of the Hepatitis C virus .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests .
作用機序
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity by increasing the compound’s lipophilicity and electronic effects .
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of halogens.
2-Chloro-5-(trifluoromethyl)pyridine: Similar but with different substitution pattern
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
特性
分子式 |
C6H3BrClF3N2 |
|---|---|
分子量 |
275.45 g/mol |
IUPAC名 |
3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-4-3(6(9,10)11)2(8)1-13-5(4)12/h1H,(H2,12,13) |
InChIキー |
VESQYMWOVQKQJW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


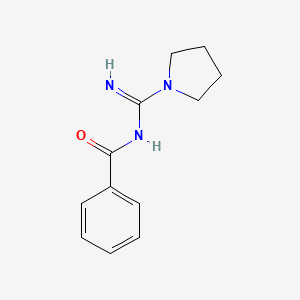
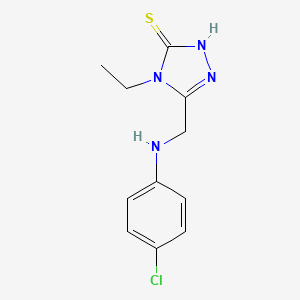
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
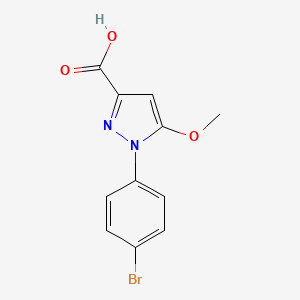

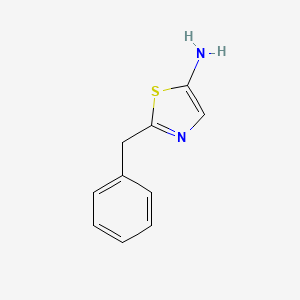
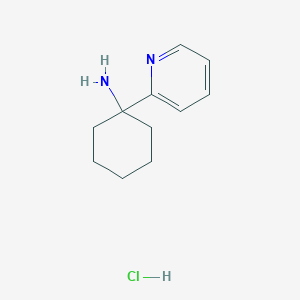
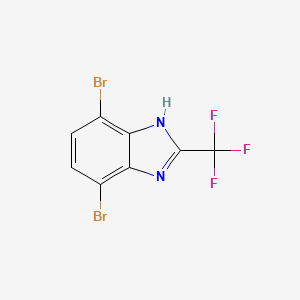
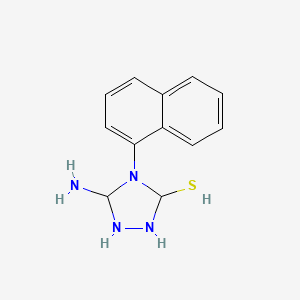
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
